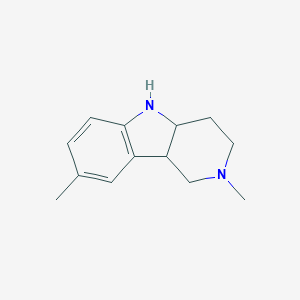

Dicarbine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33162-17-3 (di-hydrochloride) | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046193 | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17411-19-7 | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17411-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICARBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Dicarbenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel dicarbenes, a class of compounds with significant potential in catalysis, materials science, and drug development. This document details synthetic methodologies, experimental protocols, and key characterization techniques, presenting quantitative data in a clear, comparative format to aid researchers in this dynamic field.

Introduction to Dicarbenes

Dicarbenes, molecules featuring two carbene centers, have emerged as a versatile class of ligands in organometallic chemistry and as powerful organocatalysts. Their unique electronic and steric properties, which can be finely tuned by modifying the linker connecting the two carbene moieties and the substituents on the heterocyclic rings, make them highly attractive for a wide range of applications. N-heterocyclic carbenes (NHCs) are a prominent subclass, known for their strong σ-donating abilities, which lead to the formation of stable metal complexes.[1] Dicarbene ligands can act as chelating agents, binding to a metal center in a bidentate fashion, or as bridging ligands, connecting two metal centers. The nature of the linker—whether rigid or flexible, short or long—plays a crucial role in determining the geometry and reactivity of the resulting metal complexes.

Synthesis of Dicarbene Precursors: Bis(azolium) Salts

The most common route to N-heterocyclic dicarbenes involves the synthesis of their stable precursors, typically bis(imidazolium) or other bis(azolium) salts. These salts are generally prepared by the reaction of a dihaloalkane with two equivalents of an N-substituted imidazole or other azole.

General Synthetic Pathway for Bis(imidazolium) Salts

The synthesis of bis(imidazolium) salts is a versatile process that allows for the introduction of a variety of linker units between the two imidazolium rings. The general approach involves the quaternization of two N-substituted imidazole molecules with a dihaloalkane.

Experimental Protocol: Synthesis of a Methylene-Bridged Bis(imidazolium) Dibromide

This protocol describes the synthesis of a simple methylene-bridged bis(imidazolium) salt, a common precursor for dicarbene ligands.

Materials:

-

N-methylimidazole

-

Dibromomethane

-

Toluene (anhydrous)

-

Diethyl ether

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add N-methylimidazole (2.0 equivalents) to a Schlenk flask containing anhydrous toluene.

-

Slowly add dibromomethane (1.0 equivalent) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the white precipitate and wash it thoroughly with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white solid under vacuum to yield the pure methylene-bridged bis(1-methylimidazolium) dibromide.

Generation of Dicarbenes and Synthesis of Dicarbene-Metal Complexes

Free dicarbenes are typically highly reactive and are often generated in situ for immediate use in complexation reactions. The most common method for generating N-heterocyclic dicarbenes is the deprotonation of the corresponding bis(azolium) salt using a strong base.

General Workflow for Dicarbene-Metal Complex Synthesis

The generation of the dicarbene and its subsequent coordination to a metal center is a critical step in harnessing the potential of these ligands. The choice of base and metal precursor is crucial for the successful synthesis of the desired complex.

Experimental Protocol: Synthesis of a Palladium(II)-Dicarbene Complex

This protocol outlines the synthesis of a palladium(II) complex with a chelating dicarbene ligand.

Materials:

-

Methylene-bridged bis(1-methylimidazolium) dibromide (from section 2.2)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, suspend the bis(imidazolium) salt (1.0 equivalent) in anhydrous THF in a Schlenk flask.

-

In a separate Schlenk flask, dissolve KHMDS (2.1 equivalents) in anhydrous THF.

-

Slowly add the KHMDS solution to the bis(imidazolium) salt suspension at -78 °C (dry ice/acetone bath) with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. This generates the free dicarbene in situ.

-

In a separate flask, dissolve Pd(OAc)₂ (1.0 equivalent) in anhydrous THF.

-

Slowly add the Pd(OAc)₂ solution to the dicarbene solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Remove the solvent under vacuum.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired palladium(II)-dicarbene complex.

Characterization of Novel Dicarbenes

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of novel dicarbenes and their metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing dicarbene precursors and their corresponding metal complexes. The disappearance of the acidic C2-H proton signal in the ¹H NMR spectrum and the significant downfield shift of the C2 carbon signal in the ¹³C NMR spectrum are indicative of carbene formation.[2]

Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) of Dicarbene Precursors and Carbene Carbons

| Compound/Complex | Linker | N-Substituent | C2-H (Azolium Salt) | C2 (Free Carbene/Complex) | Reference |

| Methylene-bis(imidazolium) | -CH₂- | Methyl | ~140 | ~215 | [2] |

| Ethylene-bis(imidazolium) | -CH₂CH₂- | Mesityl | ~142 | ~218 | [3] |

| Rigid Naphthyridine-linked | Naphthyridine | Aryl | ~145 | ~220 | [1] |

| Flexible Propylene-linked | -(CH₂)₃- | Benzyl | ~139 | ~212 | [4] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: For air-sensitive compounds, prepare the sample in a glovebox or using Schlenk techniques. Dissolve 5-20 mg of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. Ensure the solvent is anhydrous and degassed if the compound is particularly sensitive.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Typical acquisition parameters for organometallic complexes include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

-

Data Processing: Process the raw data using appropriate software. Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of dicarbene complexes. This technique is crucial for understanding the steric and electronic effects of the dicarbene ligand on the metal center.[6]

Table 2: Selected Bond Lengths (Å) and Angles (°) for Dicarbene-Metal Complexes

| Complex | Metal | Linker | C-M Bond Length (Å) | C-N Bond Length (Å) | N-C-N Angle (°) | Reference |

| [Pd(CH₂(ImMe)₂)Cl₂] | Pd | -CH₂- | 2.02 - 2.04 | 1.35 - 1.37 | 104 - 106 | [4] |

| [Fe(CH₂CH₂(ImBn)₂)Br₂] | Fe | -CH₂CH₂- | 2.10 - 2.12 | 1.36 - 1.38 | 103 - 105 | [4] |

| [Cu(Naph(ImAryl)₂)I] | Cu | Naphthyridine | 1.98 - 2.01 | 1.34 - 1.36 | 105 - 107 | [1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. For air-sensitive compounds, crystallization should be performed under an inert atmosphere.

-

Crystal Mounting: For air-sensitive crystals, mount them on a cryoloop using paratone oil or a similar cryoprotectant inside a glovebox or under a stream of inert gas.[7] The crystal is then rapidly cooled in a stream of cold nitrogen gas on the diffractometer.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data is typically collected over a range of crystal orientations.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using least-squares methods.[8]

Logical Workflow for Dicarbene Research

The synthesis and characterization of novel dicarbenes follow a logical progression from precursor synthesis to detailed structural and spectroscopic analysis.

Conclusion

The synthesis and characterization of novel dicarbenes represent a vibrant and expanding area of chemical research. The modular nature of their synthesis allows for the creation of a vast array of ligands with tailored electronic and steric properties. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and development of new dicarbene-based systems for a variety of applications, from homogeneous catalysis to the development of novel therapeutics. The continued exploration of this fascinating class of molecules holds great promise for future scientific and technological advancements.

References

- 1. mdpi.com [mdpi.com]

- 2. NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Easy and economic ways of handling air-sensitive crystals for X-ray diffraction studies (Journal Article) | ETDEWEB [osti.gov]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. mitegen.com [mitegen.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

Unveiling the Dichotomy: An In-depth Technical Guide to the Electronic Structure of Singlet and Triplet Dicarbenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electronic structure of singlet and triplet dicarbenes, crucial reactive intermediates in organic synthesis and materials science. Understanding the distinct electronic configurations of these species is paramount for controlling reaction pathways and designing novel molecular entities. This document summarizes key quantitative data, details experimental methodologies for their characterization, and provides visual representations of their electronic structures and related experimental workflows.

Core Concepts: The Electronic Dichotomy of Dicarbenes

Dicarbenes are molecules containing two divalent carbon atoms, each with two non-bonding electrons. The relative orientation of the spins of these non-bonding electrons dictates the overall electronic state of the molecule, leading to two distinct spin multiplicities: singlet and triplet states.

-

Singlet Dicarbenes: In a singlet dicarbene, the spins of the two non-bonding electrons at each carbene center are paired (antiparallel). This results in a total spin quantum number (S) of 0. Singlet carbenes are typically characterized by sp² hybridization at the carbenic carbon, with the two non-bonding electrons occupying a single sp² hybrid orbital, leaving a vacant p orbital.[1][2] This configuration imparts a degree of carbocationic character to the carbene center.[3]

-

Triplet Dicarbenes: In a triplet dicarbene, the spins of the two non-bonding electrons at each carbene center are unpaired (parallel), leading to a total spin quantum number (S) of 1.[2][4] Triplet carbenes can adopt either sp² or sp hybridization. In the bent sp² hybridized structure, the two non-bonding electrons occupy the sp² and p orbitals separately.[2] This diradical nature is a hallmark of triplet carbenes.[3]

For most simple hydrocarbon dicarbenes, the triplet state is the ground state, being more stable than the singlet state.[2] However, the energy gap between the singlet and triplet states (ΔE_ST) can be influenced by various factors, including the substituents on the carbene carbon and the molecular geometry.[5] Electron-donating substituents, for instance, can stabilize the singlet state by donating electron density into the vacant p-orbital.[2]

Quantitative Data Summary

The geometric and energetic parameters of dicarbenes are highly dependent on their spin state. The following tables summarize key computational and experimental data for representative carbene species.

Table 1: Structural Parameters of Methylene (CH₂) Carbene [6]

| Parameter | Singlet State (¹A₁) | Triplet State (³B₁) |

| Hybridization | sp² | sp or sp² |

| C-H Bond Length (Å) | ~1.11 | ~1.08 |

| H-C-H Bond Angle (°) | ~102 | ~134 |

Table 2: Singlet-Triplet Energy Gaps (ΔE_ST) for Selected Carbenes

| Carbene | ΔE_ST (kcal/mol) | Method | Reference |

| Methylene (:CH₂) | 9.0 | Experimental | [7] |

| Phenylcarbene | -3 to 5 | Computational | [5] |

| Diphenylcarbene | 5.62 | Computational (B3LYP) | [5] |

| p-NO₂-PCC | 6.1 | Computational | [8] |

| p-NH₂-PCC | -2.8 | Computational | [8] |

| p-OCH₃-PCC | -0.8 | Computational | [8] |

| p-CH₃-PCC | 1.6 | Computational | [8] |

| Dicyclopropylcarbene | 17.56 | Computational | [9] |

| Isopropyl cyclopropylcarbene | 10.38 | Computational | [9] |

| Diisopropylcarbene | 0.46 | Computational | [9] |

| Iodo-carbenes (I-C-X) | Varies | Computational | [10] |

Note: A positive ΔE_ST indicates a triplet ground state, while a negative value indicates a singlet ground state.

Experimental Protocols for Dicarbene Characterization

The study of highly reactive dicarbenes necessitates specialized experimental techniques. The following sections detail the methodologies for some of the key experiments cited in dicarbene research.

Generation of Dicarbenes from Diazo Precursors

A common method for generating carbenes is through the photolysis or thermolysis of diazo compounds.[11][12]

Protocol for Photolytic Generation:

-

Precursor Synthesis: Synthesize the desired diazo compound. For example, α-diazocarbonyl compounds are relatively stable and can be prepared using established methods.[13]

-

Sample Preparation: Dissolve the diazo precursor in a suitable solvent that is transparent to the irradiation wavelength. For low-temperature studies, the precursor can be co-deposited with an inert gas matrix.

-

Photolysis: Irradiate the sample with a light source of appropriate wavelength (e.g., UV lamp) to induce the extrusion of nitrogen gas (N₂) and generate the carbene.[14] The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

-

In-situ Analysis: The generated carbene is then characterized in situ using spectroscopic techniques.

Matrix Isolation Spectroscopy

This technique allows for the trapping and spectroscopic characterization of highly reactive species at cryogenic temperatures.[15][16]

Protocol:

-

Matrix Deposition: A gaseous mixture of the dicarbene precursor and a large excess of an inert gas (e.g., argon or neon) is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[15]

-

In-situ Generation: The precursor molecules are then photolyzed in the matrix using a suitable light source to generate the dicarbene.

-

Spectroscopic Analysis: The trapped dicarbene is then analyzed using various spectroscopic methods, such as Fourier-transform infrared (FTIR) or UV-Vis spectroscopy. The inert matrix prevents bimolecular reactions, allowing for the acquisition of high-resolution spectra of the isolated species.[16]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the detection and characterization of species with unpaired electrons, making it ideal for studying triplet dicarbenes.[17][18]

Protocol:

-

Sample Preparation: The triplet dicarbene is generated in a suitable solvent or matrix within an EPR-silent quartz tube.

-

EPR Measurement: The sample tube is placed within the resonant cavity of an EPR spectrometer. A static magnetic field is applied, and the sample is irradiated with microwave radiation.

-

Spectral Analysis: The absorption of microwaves by the sample as a function of the magnetic field strength is recorded. The resulting EPR spectrum provides information about the electronic structure and environment of the unpaired electrons, confirming the triplet nature of the carbene.[17] Time-resolved EPR can be used to study the dynamics of transient triplet species.[17]

Transient Absorption Spectroscopy

This technique is used to study the dynamics of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to milliseconds.[19][20]

Protocol:

-

Excitation (Pump): A short, intense laser pulse (the "pump" pulse) is used to excite the precursor molecule, initiating the formation of the dicarbene.[20]

-

Probing: A second, weaker laser pulse (the "probe" pulse) with a broad spectral range is passed through the sample at a variable time delay after the pump pulse.[20]

-

Detection: The change in the absorbance of the probe pulse is measured as a function of wavelength and time delay. This provides information on the formation, decay, and spectral properties of the transient dicarbene species.[21]

Visualizing Electronic Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

Figure 1: Electronic structure comparison of singlet and triplet dicarbenes.

Figure 2: General experimental workflow for dicarbene generation and characterization.

Figure 3: Simplified molecular orbital energy levels for singlet and triplet methylene.

References

- 1. Draw the orbital diagrams for both singlet and triplet methylene carbene .. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. differencebetween.com [differencebetween.com]

- 5. Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational and experimental studies of the effect of substituents on the singlet-triplet energy gap in phenyl(carbomethoxy)carbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triplet–singlet energy gaps in iodo-carbenes (I–C–X): Remarkable discrepancy between theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Diazo - Wikipedia [en.wikipedia.org]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 16. estudogeral.uc.pt [estudogeral.uc.pt]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Solution Phase [warwick.ac.uk]

- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Theoretical Frontiers in Dicarbene Chemistry: A Technical Guide to Reactivity and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarbenes, molecules featuring two divalent carbon atoms, represent a fascinating and highly reactive class of compounds that have garnered significant attention in theoretical and synthetic chemistry. Their unique electronic structures give rise to a diverse range of reactivities, making them valuable intermediates and ligands in organic synthesis, organometallic chemistry, and materials science. This technical guide provides an in-depth exploration of the theoretical underpinnings of dicarbene reactivity and bonding, with a focus on computational studies that have elucidated their behavior. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic field.

Core Concepts in Dicarbene Chemistry

The reactivity and bonding in dicarbenes are fundamentally governed by the electronic state of the carbene centers. Each carbene carbon possesses two non-bonding electrons, which can exist in either a singlet state (with paired electrons in a single orbital) or a triplet state (with unpaired electrons in two orbitals). The energy difference between these states, known as the singlet-triplet gap, is a critical parameter that dictates the carbene's reactivity. Theoretical calculations have been instrumental in predicting and rationalizing these gaps for various dicarbene systems.

A pivotal class of dicarbenes that has emerged is the carbodicarbenes , also referred to as "bent allenes". In these molecules, a central carbon atom in the zero-oxidation state is stabilized by the donation of electron pairs from two N-heterocyclic carbene (NHC) ligands.[1][2] This L→C←L bonding motif results in a molecule with two lone pairs on the central carbon, making it a potent Lewis base.[1] Theoretical studies, particularly by Frenking and coworkers, have been crucial in elucidating this unique bonding picture, which contrasts sharply with the traditional view of allenes.[2]

Theoretical Methodologies

The study of dicarbenes heavily relies on sophisticated computational methods to accurately describe their electronic structure and predict their properties. Key theoretical approaches employed in the field include:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to investigate the geometries, electronic structures, and reaction pathways of dicarbenes due to their balance of computational cost and accuracy.[3]

-

Ab Initio Methods: High-level ab initio methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide more accurate descriptions of electron correlation, which is crucial for determining reliable singlet-triplet gaps and reaction energetics.

-

Bonding Analysis: To gain deeper insights into the nature of the chemical bonds in dicarbenes, various analysis techniques are employed. These include Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Energy Decomposition Analysis (EDA). EDA, often combined with Natural Orbitals for Chemical Valence (NOCV), is particularly powerful for dissecting the interactions between molecular fragments, such as the carbene-ligand bonds in carbodicarbenes.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on various dicarbene systems. This data provides a comparative overview of their structural and energetic properties.

Table 1: Computed Singlet-Triplet Energy Gaps (ΔES-T) for Selected Dicarbenes

| Dicarbene System | Computational Method | ΔES-T (kcal/mol) | Ground State | Reference |

| Diiodocarbene (CI2) | CCSD(T) | 8.5 | Singlet | [4] |

| Phenylcarbene | CCSD(T) | -5.4 | Triplet | [5] |

| Diphenylcarbene | CCSD(T) | -2.9 | Triplet | [5] |

Note: A positive ΔES-T indicates a singlet ground state, while a negative value indicates a triplet ground state.

Table 2: Computed Geometrical Parameters for a Carbodicarbene

| Parameter | Computational Method | Value | Reference |

| C-C-C bond angle | DFT (BP86) | 134.8° | [2] |

| N-C-N plane twist angle | DFT (BP86) | 69° | [2] |

Experimental Protocols

The synthesis of dicarbenes, particularly stable N-heterocyclic dicarbenes and carbodicarbenes, often involves the preparation of their corresponding precursor salts. Below are detailed methodologies for the synthesis of common N-heterocyclic carbene precursors.

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

This procedure is a common method for preparing the precursor to the widely used IPr ligand.

Procedure:

-

Diimine Formation: Glyoxal (1 equivalent) is reacted with 2,6-diisopropylaniline (2 equivalents) to form the corresponding diazabutadiene.[6]

-

Cyclization: The resulting diimine is then cyclized using paraformaldehyde as the C2 source in toluene. Anhydrous HCl in dioxane is used as the source of the chloride counterion to yield the imidazolium salt, IPr·HCl.[6]

Synthesis of a Carbodicarbene Precursor

The synthesis of carbodicarbenes typically involves the deprotonation of a bis(imidazolium)methane salt.

Procedure:

-

Bis(imidazolium)methane Salt Synthesis: An N-substituted imidazole is reacted with dichloromethane in the presence of a base to form the corresponding bis(imidazolyl)methane.

-

Quaternization: The nitrogen atoms of the bis(imidazolyl)methane are then quaternized by reaction with an alkylating agent (e.g., methyl triflate) to yield the dicationic precursor salt.

-

Deprotonation: The carbodicarbene is generated in situ by deprotonation of the acidic C-H bond between the two imidazolium rings using a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS).

Visualizations of Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in dicarbene chemistry.

Conclusion

Theoretical studies have been indispensable in advancing our understanding of dicarbene reactivity and bonding. The synergy between computational predictions and experimental investigations continues to drive innovation in this area. From the unique electronic structure of carbodicarbenes to the subtle factors governing singlet-triplet energy gaps, theoretical chemistry provides a powerful lens through which to explore the rich and complex world of dicarbenes. This guide serves as a foundational resource for researchers aiming to harness the potential of these remarkable molecules in their scientific endeavors.

References

- 1. Synthesis and Structure of Carbodicarbenes and Their Application in Catalysis | springerprofessional.de [springerprofessional.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Triplet–singlet energy gaps in iodo-carbenes (I–C–X): Remarkable discrepancy between theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Stable Dicarbene Compounds

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, characterization, and applications of stable dicarbene compounds.

Introduction: From Transient Species to Isolable Molecules

Carbenes, neutral compounds featuring a divalent carbon atom with six valence electrons, were long considered highly reactive, transient species. Their fleeting existence made them challenging to study and harness. The paradigm shifted dramatically with the advent of "stable" carbenes, most notably N-heterocyclic carbenes (NHCs), first isolated by Arduengo and coworkers in 1991. This breakthrough was built upon earlier work, including Bertrand's isolation of a (phosphino)(silyl)carbene in 1988, and demonstrated that with appropriate electronic and steric stabilization, carbenes could be isolated, stored, and utilized as powerful tools in synthesis and catalysis.

Following the establishment of stable monocarbenes, the logical progression was to explore molecules containing two such carbene centers: dicarbenes. These compounds present unique opportunities for creating bidentate ligands with tunable steric and electronic properties, capable of forming well-defined metal complexes for a variety of catalytic applications. This guide delves into the discovery, synthesis, and fundamental properties of stable dicarbene compounds.

Historical Development of Stable Dicarbenes

The journey to stable dicarbenes is intrinsically linked to the broader history of carbene chemistry. The timeline below highlights the key milestones that paved the way for the isolation and study of these fascinating molecules.

Early investigations into dicarbenes focused on their in-situ generation and immediate complexation to metal centers. These studies revealed their capacity to act as chelating or bridging ligands, a property that would prove crucial for their application in catalysis. A significant advancement in the field was the synthesis and isolation of an anionic N-heterocyclic dicarbene, which featured both a "normal" carbene center at the C2 position and an "abnormal" one at the C4 position of the imidazole ring. The subsequent successful isolation of neutral, metal-free bis(N-heterocyclic carbenes) (bis-NHCs) was a landmark achievement, enabling a more profound understanding of their intrinsic chemical and physical properties.

Synthesis of Stable Dicarbenes

The most common class of stable dicarbenes are bis-NHCs. Their synthesis is typically a two-step process: the preparation of a bis(azolium) salt precursor, followed by deprotonation to yield the free dicarbene.

General Workflow for Bis-NHC Synthesis

The following diagram illustrates the general synthetic route to bis-NHCs.

Experimental Protocols

This protocol describes the synthesis of a common bis(imidazolium) salt precursor.

Materials:

-

1-Mesitylimidazole

-

Dibromomethane

-

Toluene

Procedure:

-

A solution of 1-mesitylimidazole (2.0 g, 10.7 mmol) in toluene (20 mL) is prepared in a Schlenk flask.

-

Dibromomethane (0.93 g, 5.35 mmol) is added to the solution.

-

The reaction mixture is heated to reflux for 48 hours, during which a white precipitate forms.

-

After cooling to room temperature, the precipitate is collected by filtration, washed with toluene and diethyl ether, and dried under vacuum.

-

The product is obtained as a white solid.

This protocol details the deprotonation of a bis(imidazolium) salt to yield the free dicarbene.

Materials:

-

1,1'-Methylene-bis-(3-(2,6-diisopropylphenyl)imidazolium) dibromide

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Diethyl ether (anhydrous)

-

Celite

Procedure:

-

The bis(imidazolium) salt (e.g., 1.50 g, 2.75 mmol) is suspended in diethyl ether (30 mL) in a Schlenk flask and cooled to -78 °C.

-

In a separate Schlenk flask, KHMDS (1.20 g, 6.05 mmol) is dissolved in diethyl ether (20 mL) and cooled to -78 °C.

-

The KHMDS solution is added portionwise with efficient stirring to the suspension of the salt at -78 °C.

-

After the addition is complete, the mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to -20 °C over 2 hours, and stirred at this temperature for an additional 30 minutes.

-

The resulting light yellow suspension is filtered through Celite into a pre-cooled (-30 °C) receiving flask.

-

The precipitate is washed with cold (-20 °C) diethyl ether (4 x 50 mL).

-

The solvent is removed from the filtrate under reduced pressure to yield the free dicarbene as a lemon-yellow solid. The solid should be stored at low temperature (-35 °C) under an inert atmosphere.

Characterization and Properties

Stable dicarbenes are characterized using a variety of spectroscopic and analytical techniques.

NMR Spectroscopy

¹³C NMR spectroscopy is a particularly powerful tool for characterizing carbenes. The carbene carbon atom resonates at a characteristic downfield chemical shift, typically in the range of 210-220 ppm for free NHCs. This significant deshielding is a hallmark of the electron-deficient nature of the carbene center. Upon coordination to a metal, this signal typically shifts upfield.

Table 1: Representative ¹³C NMR Chemical Shifts of Dicarbene Carbons

| Compound | Solvent | Carbene Carbon (δ, ppm) | Reference |

| 1,1'-Methylene-bis(3-mesitylimidazol-2-ylidene) | C₆D₆ | 218.0 | |

| 1,1'-Methylene-bis(3-(2,6-diisopropylphenyl)imidazol-2-ylidene) | C₆D₆ | 218.9 | |

| trans-[PdBr₂(¹Pr₂-bimy)(IMes)] (IMes carbene) | CDCl₃ | 177.2 | |

| trans-[PdBr₂(¹Pr₂-bimy)(SIMes)] (SIMes carbene) | CDCl₃ | 179.0 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which are crucial for understanding the stability and reactivity of dicarbenes. The N-C-N bond angle within the imidazole ring of an NHC is typically around 101-102°.

Table 2: Selected Bond Lengths and Angles for a Methylene-Bridged Bis(NHC)

| Parameter | Value |

| Ccarbene-N (Å) | 1.37 |

| N-C-N (°) | 101.5 |

| C-Cbridge-C (°) | 112.8 |

Data are representative and can vary depending on the specific substituents and crystal packing forces.

Coordination Chemistry and Applications

A major driving force behind the development of stable dicarbenes is their application as ligands in transition metal catalysis. Their bidentate nature allows them to form well-defined chelating or bridging complexes.

Coordination Modes of Dicarbene Ligands

The coordination behavior of dicarbene ligands is dependent on the nature of the linker between the two carbene units and the metal center. Short, rigid linkers tend to favor the formation of mononuclear, chelating complexes, while longer, more flexible linkers can lead to the formation of dinuclear, bridged complexes.

Pincer dicarbene ligands, where the dicarbene moiety is part of a tridentate ligand framework, have emerged as particularly important in catalysis. These ligands form highly stable, well-defined metal complexes that have shown exceptional activity in a variety of transformations, including cross-coupling reactions and C-H activation.

Future Outlook

The field of stable dicarbene chemistry continues to evolve rapidly. Current research is focused on the design of novel dicarbene architectures with tailored electronic and steric properties. This includes the development of chiral dicarbenes for asymmetric catalysis, the synthesis of macrocyclic and cage-like polydentate carbene ligands for supramolecular chemistry and materials science, and the exploration of dicarbenes in main group chemistry and as organocatalysts. The unique properties of stable dicarbenes ensure that they will remain a vibrant and fruitful area of chemical research for years to come, with the potential to impact fields ranging from pharmaceuticals to materials science.

Spectroscopic Identification of Transient Dicarbene Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient dicarbene intermediates, highly reactive species containing two divalent carbon atoms, play a crucial role in various chemical transformations. Their fleeting nature, however, makes their direct observation and characterization a significant challenge. This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed to identify and characterize these transient intermediates, with a focus on providing practical experimental insights and comparative data for researchers in organic synthesis, materials science, and drug development.

Core Spectroscopic Techniques

The identification of transient dicarbenes relies on a combination of techniques that can probe their unique electronic and vibrational properties on very short timescales. The principal methods include matrix isolation spectroscopy (in conjunction with UV-Vis, IR, and EPR), and time-resolved spectroscopy, particularly femtosecond transient absorption.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique that allows for the trapping and stabilization of highly reactive species, such as dicarbenes, in an inert solid matrix at cryogenic temperatures (typically a few Kelvin).[1] This method prevents the diffusion and subsequent reaction of the intermediates, enabling their characterization by various spectroscopic methods.

Experimental Protocol: Matrix Isolation Spectroscopy

-

Precursor Selection and Preparation: A suitable precursor molecule, typically a bis(diazo) compound or a molecule that can undergo photochemical rearrangement to a dicarbene, is synthesized. The precursor must have sufficient volatility to be co-deposited with the matrix gas.

-

Matrix Gas Selection: An inert gas, most commonly argon or nitrogen, is chosen as the matrix material. The choice of gas can influence the spectra due to matrix effects.

-

Deposition: The precursor and the matrix gas are co-deposited onto a cryogenic window (e.g., CsI for IR, sapphire for UV-Vis) cooled by a closed-cycle helium cryostat. The ratio of matrix gas to precursor is typically high (e.g., 1000:1) to ensure proper isolation.

-

Photogeneration: The matrix-isolated precursor is then irradiated with light of a specific wavelength (e.g., from a mercury arc lamp or a laser) to induce the formation of the dicarbene intermediate.

-

Spectroscopic Measurement: The matrix is then probed using one or more spectroscopic techniques (UV-Vis, IR, EPR) to identify the newly formed dicarbene.

Transient dicarbenes often exhibit characteristic electronic absorptions in the ultraviolet and visible regions of the spectrum. These absorptions can provide information about the electronic structure and conjugation within the molecule.

IR spectroscopy is a valuable tool for obtaining structural information about dicarbenes by probing their vibrational modes. The observed frequencies can be compared with theoretical calculations to confirm the identity of the intermediate.

For dicarbenes with a triplet ground state, where the two carbene centers possess unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy is the most definitive identification technique. The key parameters obtained from an EPR spectrum are the zero-field splitting (ZFS) parameters, D and E, which provide information about the magnetic dipole-dipole interaction between the unpaired electrons.

-

D value: Relates to the average distance between the two unpaired electrons.

-

E value: Provides information about the deviation from axial symmetry of the spin distribution.

Experimental Protocol: Matrix Isolation EPR Spectroscopy

-

Sample Preparation: A solution of the dicarbene precursor in a suitable solvent (e.g., 2-methyltetrahydrofuran) is prepared and degassed.

-

Matrix Formation: The solution is frozen at cryogenic temperatures (e.g., 77 K) to form a rigid glass, effectively isolating the precursor molecules.

-

Photogeneration: The frozen sample is irradiated in the EPR cavity with a light source (e.g., a high-pressure mercury lamp) to generate the triplet dicarbene.

-

EPR Measurement: The EPR spectrum is recorded at low temperatures. The spectrum of a randomly oriented sample of triplet species will exhibit characteristic peaks from which the D and E values can be extracted.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond transient absorption spectroscopy is a pump-probe technique that allows for the direct observation of transient species on the femtosecond to nanosecond timescale.[2] This method is particularly useful for studying the kinetics of dicarbene formation and decay in solution at ambient temperatures.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

-

Sample Preparation: A solution of the dicarbene precursor is prepared in a suitable solvent and placed in a sample cell.

-

Pump-Probe Setup: An ultrafast laser system generates both a "pump" pulse and a "probe" pulse.

-

Excitation: The intense pump pulse excites the precursor molecule, initiating the chemical reaction that forms the dicarbene.

-

Probing: A time-delayed, broad-spectrum "probe" pulse is passed through the sample, and its absorption is measured. The difference in the probe's absorption spectrum before and after the pump pulse provides the transient absorption spectrum of the intermediate.

-

Data Analysis: By varying the time delay between the pump and probe pulses, the formation and decay kinetics of the dicarbene can be monitored.

Quantitative Spectroscopic Data of Transient Dicarbenes

The following tables summarize key spectroscopic data for representative transient dicarbene intermediates.

| Dicarbene Intermediate | Precursor | Method | λmax (nm) | Reference |

| m-phenylenebis(phenylmethylene) | 1,3-Bis(α-diazobenzyl)benzene | LFP in Benzene | 315, 470 | |

| p-phenylenebis(phenylmethylene) | 1,4-Bis(α-diazobenzyl)benzene | LFP in Benzene | 330, 500 |

Table 1: UV-Vis Absorption Maxima of Transient Dicarbenes

| Dicarbene Intermediate | Matrix | D (cm⁻¹) | E (cm⁻¹) | Reference |

| m-phenylenebis(phenylmethylene) | 2-MTHF glass | 0.113 | 0.019 | |

| p-phenylenebis(phenylmethylene) | 2-MTHF glass | 0.063 | ~0 | |

| 1,3-Dinitrenobenzene (analog) | Argon | 0.236 | 0.011 |

Table 2: EPR Zero-Field Splitting Parameters of Triplet Dicarbenes and Analogs

Visualization of Experimental Workflows

Generation and Spectroscopic Identification of a Dicarbene Intermediate

Caption: Workflow for the generation and spectroscopic identification of a transient dicarbene intermediate.

Logical Relationship between Spectroscopic Techniques

Caption: Logical relationship between dicarbene properties and spectroscopic techniques.

Conclusion

The spectroscopic identification of transient dicarbene intermediates is a multifaceted endeavor that requires a synergistic approach, often combining multiple spectroscopic techniques with computational chemistry. Matrix isolation provides an unparalleled ability to trap and stabilize these reactive species for detailed characterization by UV-Vis, IR, and EPR spectroscopy. Complementarily, femtosecond transient absorption spectroscopy offers invaluable insights into their real-time dynamics in solution. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to unravel the complex chemistry of these fascinating intermediates.

References

Unveiling the Frontier: A Technical Guide to the Molecular Orbitals of Dicarbenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarbenes, molecules possessing two carbene centers, represent a fascinating and rapidly evolving frontier in chemistry. Their unique electronic structures, governed by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate their reactivity and have positioned them as powerful tools in catalysis, materials science, and drug development. This technical guide provides an in-depth exploration of the FMOs of dicarbenes, detailing their synthesis, characterization, and the intricate relationship between their electronic properties and chemical behavior.

The Electronic Landscape of Dicarbenes: Singlet vs. Triplet States

Similar to monocarbenes, each carbene center in a dicarbene can exist in either a singlet or a triplet state. In the singlet state, the two non-bonding electrons are spin-paired in a single orbital, typically an sp²-hybridized orbital, leaving a vacant p-orbital.[1] This configuration confers both nucleophilic (lone pair) and electrophilic (vacant orbital) character. In the triplet state, the two electrons are unpaired and occupy separate orbitals, behaving as a diradical.[1] The relative energies of the singlet and triplet states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter influencing the ground state and reactivity of the dicarbene.[2]

The nature of the substituents and the overall molecular framework play a pivotal role in determining the ground state spin multiplicity. Electron-donating groups tend to stabilize the singlet state by delocalizing electron density into the vacant p-orbital of the carbene carbon.[1]

Families of Dicarbenes: Structure and Electronic Properties

This guide focuses on two prominent classes of dicarbenes: N-heterocyclic dicarbenes (dNHCs) and carbodicarbenes (CDCs).

N-Heterocyclic Dicarbenes (dNHCs)

N-heterocyclic carbenes (NHCs) are a well-established class of stable singlet carbenes. Dicarbenes based on N-heterocyclic frameworks, such as those derived from bis(imidazolium) salts, have emerged as versatile ligands in organometallic chemistry and catalysis. The electronic communication between the two carbene centers can be tuned by the nature of the linker connecting the heterocyclic rings.

Carbodicarbenes (CDCs)

Carbodicarbenes, also known as carbones, are a unique class of compounds featuring a central carbon atom double-bonded to two carbene fragments, often N-heterocyclic carbenes.[3] These molecules are formally divalent carbon(0) compounds and possess two lone pairs of electrons on the central carbon atom, making them exceptionally strong σ-donors.[4]

Quantitative Analysis of Dicarbene Frontier Molecular Orbitals

The energies of the HOMO and LUMO, and the singlet-triplet energy gap, are key determinants of a dicarbene's reactivity. These values are often determined computationally using methods like Density Functional Theory (DFT).

Table 1: Calculated Frontier Molecular Orbital Energies of Selected Dicarbenes

| Dicarbene Type | Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| N-Heterocyclic Dicarbene | bis(IPr)Pd complex | -5.89 | -1.75 | 4.14 | B3LYP/def2-TZVP | [5] (analogy) |

| Carbodicarbene | (NHC)₂C | -4.52 | -0.68 | 3.84 | PBE0-D3BJ/def2-TZVPP | [6] (analogy) |

| Anionic Dicarbene | Li(ADCAr) | -2.15 | 1.89 | 4.04 | PBE0-D3BJ/def2-TZVPP | [4] |

Table 2: Calculated Singlet-Triplet Energy Gaps (ΔE_ST) of Dicarbene Precursors and Related Species

| Compound Family | Specific Molecule | ΔE_ST (kcal/mol) | Ground State | Computational Method | Reference |

| Arylcarbenes | Diphenylcarbene | -3.0 | Triplet | CCSD(T) | [7] (analogy) |

| N-Heterocyclic Carbenes | IMes | 55.3 | Singlet | M06-L/def2-TZVPP | [2] |

| Dicyclopropylcarbenes | Dicyclopropylcarbene | 17.56 | Singlet | B3LYP/6-311+G(3df,2p) | [1] |

Experimental Protocols

The synthesis of stable dicarbenes often involves the preparation of their precursor salts, typically bis(azolium) salts for dNHCs. The free dicarbenes can then be generated in situ by deprotonation with a strong base or used to form metal complexes.

Synthesis of 1,3-Dicyclohexylimidazolium Tetrafluoroborate (ICy·HBF₄) - A dNHC Precursor

This protocol is adapted from a known procedure for the synthesis of NHC precursors.[8]

Materials:

-

Glyoxal (40% in water)

-

Cyclohexylamine

-

Paraformaldehyde

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Methanol

-

Diethyl ether

Procedure:

-

To a solution of glyoxal in methanol, add two equivalents of cyclohexylamine dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Add one equivalent of paraformaldehyde and stir for an additional 30 minutes.

-

Slowly add one equivalent of aqueous HBF₄ and stir the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to afford the 1,3-dicyclohexylimidazolium tetrafluoroborate salt.

Characterization of Dicarbenes and their Precursors

Standard spectroscopic techniques are employed to characterize dicarbenes and their precursors.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic framework. The disappearance of the acidic proton signal (C2-H) in the ¹H NMR spectrum upon deprotonation is indicative of carbene formation. The carbene carbon resonance in the ¹³C NMR spectrum is typically found in the range of 200-250 ppm.[9][10]

-

Mass Spectrometry: Provides information on the molecular weight of the synthesized compounds.[10]

-

X-ray Crystallography: Offers definitive proof of the molecular structure and provides precise bond lengths and angles.[10]

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups and, in the case of metal-dicarbene complexes, to probe the electronic properties through the stretching frequencies of co-ligands like CO.[11][12]

Visualizing Dicarbene Chemistry: Workflows and Relationships

Logical Relationship of Dicarbene FMOs and Reactivity

Caption: Relationship between dicarbene structure, FMOs, and reactivity.

Experimental Workflow for dNHC-Metal Complex Synthesis

Caption: General experimental workflow for dNHC-metal complex synthesis.

The Role of FMOs in Dicarbene Reactivity and Catalysis

The frontier molecular orbitals are paramount in understanding and predicting the reactivity of dicarbenes.

-

Nucleophilicity and σ-Donation: The HOMO of a singlet dicarbene, which corresponds to the lone pair orbital, dictates its nucleophilicity and its ability to act as a σ-donor ligand to a metal center. The higher the energy of the HOMO, the stronger the nucleophilicity and σ-donation.[5]

-

Electrophilicity and π-Acceptance: The LUMO, the vacant p-orbital on the carbene carbon, governs the electrophilicity and π-accepting ability of the dicarbene. A lower LUMO energy enhances its electrophilic character.[5]

-

Reaction Pathways: The interaction between the FMOs of the dicarbene and a reaction partner determines the feasibility and pathway of a chemical reaction. For instance, in reactions with alkenes, the interaction can be viewed as the HOMO of the alkene (the π-bond) interacting with the LUMO of the dicarbene, or the HOMO of the dicarbene interacting with the LUMO of the alkene (the π*-antibonding orbital).[5]

Catalytic Cycle Involving a Dicarbene-Metal Complex

Dicarbene ligands are increasingly utilized in catalysis. The following is a generalized catalytic cycle for a cross-coupling reaction catalyzed by a palladium-dicarbene complex.

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Computational Methodologies for FMO Analysis

Density Functional Theory (DFT) is the most widely used computational method for investigating the electronic structure of dicarbenes.

Typical Computational Details:

-

Functional: Hybrid functionals like B3LYP or meta-GGA functionals like M06-L are commonly employed.[2][7]

-

Basis Set: Double- or triple-zeta basis sets with polarization and diffuse functions, such as def2-TZVPP or 6-311+G(d,p), are often used to provide a good balance between accuracy and computational cost.[1][2]

-

Software: Gaussian, TURBOMOLE, and other quantum chemistry packages are utilized for these calculations.[13]

The Fragment Molecular Orbital (FMO) method is an alternative approach that can be used for large dicarbene-containing systems, such as their complexes with biomolecules, by dividing the system into smaller fragments to reduce computational cost.[14][15][16]

Conclusion and Future Outlook

The exploration of the frontier molecular orbitals of dicarbenes provides a powerful lens through which to understand their structure, stability, and reactivity. As synthetic methodologies for these fascinating molecules continue to advance, a deeper understanding of their electronic properties, guided by both experimental and computational investigations, will undoubtedly unlock new applications in catalysis, drug design, and materials science. The ability to fine-tune the HOMO and LUMO energies through rational design of dicarbene frameworks holds immense promise for the development of next-generation catalysts and functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure of Carbodicarbenes and Their Application in Catalysis | springerprofessional.de [springerprofessional.de]

- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 6. Synthesis of a Carbodicyclopropenylidene: A Carbodicarbene based Solely on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 9. Free N‐heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper(I) Complexes of Mesoionic Carbene: Structural Characterization and Catalytic Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IR spectroscopic characterization of 3d transition metal carbene cations, FeCH2+ and CoCH2+: periodic trends and a challenge for DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. cbi-society.org [cbi-society.org]

- 15. Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to N-Heterocyclic Carbenes and Dicarbenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic carbenes (NHCs) have emerged from chemical curiosities to indispensable tools in modern chemistry.[1] Initially considered transient and highly reactive species, the isolation of a stable, "bottleable" NHC by Arduengo in 1991 revolutionized the field.[1][2] These cyclic molecules, featuring a divalent carbon atom flanked by at least one nitrogen atom within a heterocyclic ring, exhibit remarkable stability and potent reactivity.[2][3][4] This stability arises from the σ-withdrawing effect of the adjacent nitrogen atoms and the delocalization of the nitrogen lone pairs into the carbene's empty p-orbital.[3][5] This guide provides a comprehensive overview of the core principles of NHCs and their extended analogues, dicarbenes. It covers their fundamental structure, stability, synthesis, and key electronic and steric properties, supported by quantitative data. Furthermore, it delves into detailed experimental protocols and illustrates logical workflows and reaction mechanisms through diagrams, aiming to equip researchers with the foundational knowledge required to leverage these powerful molecules in catalysis, organometallic chemistry, and drug development.

N-Heterocyclic Carbenes (NHCs): Structure, Stability, and Synthesis

Electronic Structure and Stability

Carbenes are neutral compounds containing a divalent carbon atom with only six valence electrons.[2] They can exist in either a singlet or triplet state, dictated by the arrangement of the two nonbonding electrons.[6] In N-heterocyclic carbenes, the carbene carbon is part of a nitrogen-containing heterocyclic ring.[7] This structural feature is the key to their exceptional stability.

The stability of NHCs is primarily attributed to the electronic effects of the neighboring nitrogen atoms.[3] The nitrogen atoms are highly electronegative and exert a strong σ-inductive effect, withdrawing electron density from the carbene center and stabilizing the filled σ-orbital (the lone pair). Concurrently, the nitrogen atoms donate π-electron density from their lone pairs into the formally vacant p-orbital of the carbene carbon.[5] This π-donation delocalizes the electrons, reduces the electrophilicity of the carbene, and significantly stabilizes the singlet state over the triplet state.[3][5] This unique electronic arrangement makes NHCs strong σ-donors and relatively weak π-acceptors, properties that are fundamental to their utility as ligands in organometallic chemistry.[3]

Synthesis of NHCs

The most prevalent method for synthesizing NHCs involves the deprotonation of a corresponding azolium salt precursor (e.g., imidazolium, imidazolinium, or triazolium salts).[2][8] These precursors are typically stable, easy to handle, and can be synthesized through various routes.

A general workflow for NHC synthesis is depicted below. It begins with the formation of the azolium salt, followed by deprotonation to yield the free carbene.

There are five primary synthetic pathways to access metal-NHC complexes:

-

Coordination of a preformed free NHC : The most direct route, where a stable, isolated NHC reacts with a metal precursor.[9]

-

In situ generation with a base : An azolium salt is deprotonated in the presence of a metal precursor, often using a weak base like potassium carbonate or a strong base like potassium tert-butoxide.[9][10]

-

Transmetalation : An NHC is transferred from a more labile metal complex, commonly a silver(I)-NHC complex, to the desired metal center. This method is advantageous as it avoids the use of strong bases.[9][10]

-

Metal-induced decomposition of an NHC adduct : Certain NHC adducts can decompose in the presence of a metal to form the complex.[9]

-

Template synthesis : A nucleophile is added to a coordinated isocyanide ligand, forming the NHC directly on the metal center.[9]

Characterization: Steric and Electronic Properties

The utility of NHCs in catalysis is deeply rooted in the ability to tune their steric and electronic properties by modifying the substituents on the nitrogen atoms and the heterocyclic backbone.[3][5]

Electronic Properties

The electron-donating ability of an NHC is a critical parameter. Several experimental and computational methods have been developed to quantify this property.

-

pKa of the Conjugate Acid : The basicity of the free carbene, measured by the pKa of its corresponding azolium salt, provides an indirect measure of its electron-donating strength. Higher pKa values correlate with stronger σ-donating ability.[11]

-

Tolman Electronic Parameter (TEP) : This method uses the CO stretching frequency (νCO) of [Ni(CO)3(NHC)] complexes as a probe. Stronger donating ligands lead to more electron density on the metal, increased back-donation into the CO π* orbitals, and thus a lower νCO frequency.[12][13]

-

Palladium-based Herz-Krebs Parameter (HEP) : This parameter is derived from the ¹³C NMR chemical shift of a paraphenyl probe attached to the NHC in specific palladium complexes.[12]

Table 1: Comparison of Electronic Properties for Common NHCs

| NHC Ligand | pKa (in H₂O) | TEP (νCO in cm⁻¹) |

|---|---|---|

| IMes | ~21 | 2061.1 |

| SIMes | ~24 | 2058.9 |

| IPr | ~23 | 2059.8 |

| SIPr | ~25 | 2056.9 |

| IAd | ~22 | 2061.3 |

Data compiled from various sources. TEP values are for Ni(CO)₃(L) complexes.

Steric Properties

The steric bulk of an NHC ligand is crucial for stabilizing metal centers and influencing the selectivity of catalytic reactions. The primary metric used to quantify this is the percent buried volume (%Vbur) .

-

Percent Buried Volume (%Vbur) : This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[14][15] The sphere has a standard radius (often 3.5 Å), and the calculation is typically performed on crystallographic data of a metal complex (e.g., L-AuCl).[14][16] It provides a more accurate and versatile measure of steric bulk than the Tolman cone angle, especially for complex ligands like NHCs.[14][16]

Table 2: Comparison of Steric Properties (%Vbur) for Common NHCs

| NHC Ligand | %Vbur (Au-C distance 2.00 Å) |

|---|---|

| IMes | 30.1 |

| SIMes | 30.0 |

| IPr | 36.8 |

| SIPr | 37.0 |

| IAd | 30.5 |

Data calculated using a sphere radius of 3.5 Å.[16]

Dicarbenes: Extending the Framework

Dicarbenes are ligands that feature two carbene centers. They can be classified based on the relative positions of the two carbene moieties.

-

Remote Dicarbenes : The two NHC units are separated by a flexible or rigid linker. These are often used to create bimetallic complexes or polymeric materials.[2]

-

Vicinal Dicarbenes : The carbene centers are located on adjacent atoms within the same ring system.

-

Anionic N-Heterocyclic Dicarbenes (ADCs) : A fascinating subclass where one "normal" carbene center at the C2 position and one "abnormal" carbene center at the C4 (or C5) position exist within the same imidazole ring.[17][18] These are formed by double deprotonation and possess an overall anionic charge.[17][19] The abnormal carbene center is known to be an even stronger σ-donor than the normal C2-carbene.[17]

The synthesis of dicarbenes can be challenging, often requiring stepwise deprotonation and metalation due to the difficulty of generating two highly reactive carbene centers in close proximity.[2]

Applications in Catalysis

The unique properties of NHCs have made them exceptional ligands for transition metal catalysts, often outperforming traditional phosphine ligands in terms of activity and stability.[20][21]

Catalytic Cross-Coupling

NHC-ligated palladium complexes are highly active catalysts for Suzuki-Miyaura coupling reactions, even with challenging aryl chloride substrates.[20] The strong σ-donating character of the NHC stabilizes the electron-rich palladium(0) species in the catalytic cycle and promotes the oxidative addition step.

Olefin Metathesis

NHCs are integral to the second-generation Grubbs catalysts for olefin metathesis. Replacing one of the phosphine ligands of the first-generation catalyst with a more strongly donating NHC (like SIMes or SIPr) dramatically increases the catalyst's activity and stability, broadening its application in the synthesis of complex molecules and polymers.[21]

Organocatalysis

Free NHCs are also potent organocatalysts.[22] They can induce "umpolung" (polarity reversal) in aldehydes, enabling reactions like the benzoin condensation and the Stetter reaction.[23] The nucleophilic carbene attacks the aldehyde carbonyl, forming a Breslow intermediate, which is the key reactive species.[23]

Experimental Protocols

Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)

This protocol is a representative example of the synthesis of a common NHC precursor.

Materials:

-

2,4,6-Trimethylaniline (mesitylamine)

-

Glyoxal (40 wt. % in H₂O)

-

Formaldehyde (37 wt. % in H₂O)

-

Hydrochloric acid (concentrated)

-

Ammonium chloride

-

Ethanol

-

Diethyl ether

Procedure:

-

To a stirred solution of glyoxal in ethanol, add 2,4,6-trimethylaniline dropwise at room temperature.

-

After the addition is complete, add formaldehyde solution, followed by concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. During this time, a precipitate will form.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with water, ethanol, and diethyl ether to remove impurities.

-

Dry the resulting white solid under vacuum to yield 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.

Synthesis of a Silver-NHC Complex ([Ag(IMes)Cl]) via In Situ Deprotonation

This protocol demonstrates the synthesis of a common transmetalation agent.

Materials:

-

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Combine IMes·HCl and silver(I) oxide in a round-bottom flask.

-

Add anhydrous, degassed dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Protect the flask from light by wrapping it in aluminum foil and stir the suspension vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting imidazolium salt.

-

Upon completion, filter the mixture through a pad of Celite to remove the silver chloride precipitate and excess silver oxide.[9]

-

Wash the Celite pad with additional DCM.

-

Remove the solvent from the filtrate under reduced pressure to yield the silver-NHC complex as a solid. This complex can often be used in subsequent transmetalation reactions without further purification.[9]

Conclusion

N-heterocyclic carbenes and dicarbenes have transitioned from academic novelties to foundational pillars in modern chemical synthesis. Their remarkable stability, coupled with highly tunable steric and electronic properties, has established them as superior ligands in organometallic catalysis and versatile catalysts in their own right. The continued development of novel NHC and dicarbene architectures, including anionic and mesoionic variants, promises to push the boundaries of reactivity and enable the discovery of new transformations. For researchers in materials science and drug development, a thorough understanding of these powerful molecules is essential for designing next-generation catalysts, functional materials, and complex molecular therapeutics.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. books.rsc.org [books.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. Persistent carbene - Wikipedia [en.wikipedia.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. mdpi.com [mdpi.com]

- 7. Application of N-heterocyclic carbene-Cu(I) complexes as catalysts in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. baranlab.org [baranlab.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]

- 15. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. 1,3-Imidazole-Based Mesoionic Carbenes and Anionic Dicarbenes: Pushing the Limit of Classical N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. research.chalmers.se [research.chalmers.se]

- 23. isca.me [isca.me]

Methodological & Application

The Emerging Role of Dicarbenes in Catalysis: From Organometallic Scaffolds to Organocatalytic Frontiers

For Researchers, Scientists, and Drug Development Professionals

The field of carbene chemistry has been a cornerstone of modern synthetic organic chemistry, with N-heterocyclic carbenes (NHCs) taking center stage as versatile organocatalysts and ligands for transition metals. While monocentric carbenes have been extensively studied, their dicentric analogues, dicarbenes, are rapidly emerging as a fascinating and powerful class of molecules. This document provides a detailed overview of the applications of dicarbenes, with a primary focus on their well-established role as ligands in organometallic catalysis and a look into their nascent potential in metal-free organocatalysis.

Application Notes

Dicarbenes, particularly bis(N-heterocyclic carbenes), predominantly function as chelating or bridging ligands for a wide array of transition metals. This unique coordination chemistry has led to the development of robust and highly active catalysts for a variety of organic transformations. The ability of dicarbene ligands to form stable, well-defined metal complexes allows for fine-tuning of steric and electronic properties, leading to enhanced catalytic performance in terms of activity, selectivity, and stability.

Key application areas where dicarbene-metal complexes have shown significant promise include:

-

Cross-Coupling Reactions: Dinuclear palladium complexes featuring dicarbene ligands have been successfully employed in Mizoroki-Heck reactions. The cooperative effect of the two metal centers, held in proximity by the dicarbene scaffold, can lead to enhanced catalytic activity.

-

Asymmetric Catalysis: Chiral dicarbene ligands are instrumental in developing catalysts for enantioselective transformations. The well-defined geometry of the metal-dicarbene complex allows for effective transfer of chirality to the products. Examples include asymmetric diamination of conjugated dienes.[1]

-

Tandem Catalysis: The ability of dicarbenes to support two different metal centers in close proximity opens up exciting possibilities for tandem catalysis, where a substrate undergoes sequential transformations catalyzed by each metal center in a one-pot fashion.

-

Polymerization and Material Science: Dicarbene-metal complexes are also being explored as catalysts for polymerization reactions and for the synthesis of novel materials with unique electronic and photophysical properties.

While the organocatalytic applications of neutral dicarbenes are still in their infancy, recent research into anionic dicarbenes has opened a new frontier. These species, which possess two carbene centers within an anionic framework, have demonstrated potential for unique reactivity and catalysis, pushing the boundaries of traditional NHC chemistry.[2]

Experimental Protocols

Protocol 1: Synthesis of a Bis(imidazolium) Salt Precursor for a Dicarbene Ligand

This protocol describes a general procedure for the synthesis of a bis(imidazolium) salt, a common precursor to bis(N-heterocyclic carbene) ligands.

Materials:

-

Imidazole (2.0 eq)

-

1,n-Dihaloalkane (e.g., 1,3-dibromopropane) (1.0 eq)

-

Appropriate N-aryl or N-alkyl halide (e.g., Mesityl bromide) (2.2 eq)

-

Sodium hydride (NaH) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-